molecular formula C15H19N3OS B2778480 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide CAS No. 478256-93-8

4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide

Cat. No.: B2778480
CAS No.: 478256-93-8
M. Wt: 289.4
InChI Key: UGZRWWMMFZYIMZ-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with N-ethylpiperidine-1-carboxamide under suitable conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-16-15(19)18-9-7-11(8-10-18)14-17-12-5-3-4-6-13(12)20-14/h3-6,11H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZRWWMMFZYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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